molecular formula C16H22O4 B077993 methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate CAS No. 14271-37-5

methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate

Cat. No. B077993
CAS RN: 14271-37-5
M. Wt: 278.34 g/mol
InChI Key: RCKXDYPRQOIBKT-CUOATXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is a chemical compound that is widely used in scientific research. It is a synthetic derivative of a natural product called brefeldin A, which was originally isolated from a fungus. Methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has been shown to have a number of interesting biochemical and physiological effects, and it is used in a variety of research applications.

Mechanism Of Action

The mechanism of action of Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is not fully understood, but it is believed to work by inhibiting a protein called ADP-ribosylation factor 1 (ARF1). ARF1 plays a key role in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, and Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate appears to interfere with this process.

Biochemical And Physiological Effects

Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has a number of interesting biochemical and physiological effects. In addition to its role in protein trafficking, it has also been shown to inhibit the secretion of certain cytokines and chemokines, which are involved in inflammation and immune responses. Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has also been shown to have anti-tumor activity in some cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate in lab experiments is its specificity. It targets a specific protein (ARF1) and inhibits a specific process (protein trafficking), which makes it a useful tool for studying these processes. However, one limitation of using Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate. One area of interest is in the development of new drugs that target ARF1 and protein trafficking. Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate could serve as a starting point for the development of these drugs. Another area of interest is in the study of the physiological effects of Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate in vivo, which could provide important insights into its potential therapeutic applications. Finally, there is also potential for the use of Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate in the development of new imaging techniques for studying protein trafficking and other intracellular processes.

Synthesis Methods

Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is typically synthesized using a multi-step process. The first step involves the synthesis of a key intermediate called 3a,4,7,7a-tetrahydro-6-methyl-2-oxo-1-benzofuran-5-yl acetic acid. This intermediate is then converted into the final product using a series of chemical reactions, including esterification and reduction.

Scientific Research Applications

Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate is used in a variety of scientific research applications. One of its primary uses is in the study of intracellular transport and protein trafficking. Methyl (methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, which makes it a useful tool for studying this process.

properties

CAS RN

14271-37-5

Product Name

methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate

InChI

InChI=1S/C16H22O4/c1-9(5-6-15(17)19-4)12-8-13-11(3)16(18)20-14(13)7-10(12)2/h9,13-14H,3,5-8H2,1-2,4H3/t9-,13+,14+/m0/s1

InChI Key

RCKXDYPRQOIBKT-CUOATXAZSA-N

Isomeric SMILES

CC1=C(C[C@H]2[C@@H](C1)OC(=O)C2=C)[C@@H](C)CCC(=O)OC

SMILES

CC1=C(CC2C(C1)OC(=O)C2=C)C(C)CCC(=O)OC

Canonical SMILES

CC1=C(CC2C(C1)OC(=O)C2=C)C(C)CCC(=O)OC

Origin of Product

United States

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